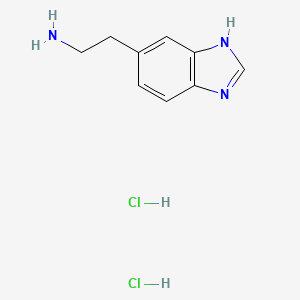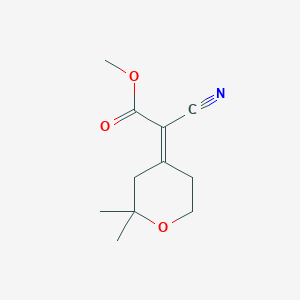
Methyl 2-cyano(2,2-dimethyltetrahydro-4H-pyran-4-ylidene)acetate
Descripción general
Descripción
“Methyl 2-cyano(2,2-dimethyltetrahydro-4H-pyran-4-ylidene)acetate” is a chemical compound with the molecular formula C11H15NO3 . It has a molecular weight of 209.24 . This compound is used in various scientific research fields due to its unique properties.
Physical And Chemical Properties Analysis
“Methyl 2-cyano(2,2-dimethyltetrahydro-4H-pyran-4-ylidene)acetate” has a melting point of 128-129 °C and a predicted boiling point of 318.1±37.0 °C . The predicted density of this compound is 1.094±0.06 g/cm3 .Aplicaciones Científicas De Investigación
Liquid Crystal Dimers and Twist-Bend Nematic Phase
The study by Henderson and Imrie (2011) discusses methylene-linked liquid crystal dimers, such as 1,5-bis(4-cyanoanilinebenzylidene-4′-yl)pentane (CN-5-CN), and their transitional properties. These dimers exhibit two monotropic mesophases, with the lower temperature phase identified as a twist-bend nematic phase. This phase's formation is attributed to the negative bend elastic constant resulting from the dimers' bent geometry. The research underlines the potential of such structures in developing advanced liquid crystal displays and materials with unique electro-optic properties (Henderson & Imrie, 2011).
Synthesis of Pyrazole Heterocycles
Dar and Shamsuzzaman (2015) review the synthesis of pyrazole derivatives, highlighting their significance in medicinal chemistry due to their wide range of biological activities. Pyrazoles serve as key scaffolds in developing drugs with anticancer, analgesic, anti-inflammatory, and antiviral properties. The synthesis involves condensation followed by cyclization, employing reagents like phosphorus oxychloride and hydrazine. This study emphasizes the role of pyrazole heterocycles in drug discovery and development (Dar & Shamsuzzaman, 2015).
Organocatalysts in Synthesis of Heterocycles
Kiyani (2018) reviews the use of organocatalysts in synthesizing tetrahydrobenzo[b]pyrans, a class of heterocycles with significant potential in pharmaceuticals. The study focuses on three-component condensation reactions involving dimedone, various aldehydes, and malononitrile. Organocatalysts facilitate these reactions under green solvent conditions, highlighting the importance of sustainable chemistry practices in synthesizing biologically active compounds (Kiyani, 2018).
Environmental and Biological Applications
Research by Abubackar, Veiga, and Kennes (2011) explores the bioconversion of syngas or waste gases into ethanol using acetogens. This process represents a promising alternative for producing biofuels from industrial waste gases, demonstrating the environmental applications of microbial biotechnology. The study emphasizes the need for more efficient methods to convert CO-rich gases into valuable bioethanol, showcasing the intersection of chemical research and environmental sustainability (Abubackar, Veiga, & Kennes, 2011).
Propiedades
IUPAC Name |
methyl (2Z)-2-cyano-2-(2,2-dimethyloxan-4-ylidene)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3/c1-11(2)6-8(4-5-15-11)9(7-12)10(13)14-3/h4-6H2,1-3H3/b9-8- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGFDEICDZALXGL-HJWRWDBZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=C(C#N)C(=O)OC)CCO1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(C/C(=C(/C#N)\C(=O)OC)/CCO1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-cyano(2,2-dimethyltetrahydro-4H-pyran-4-ylidene)acetate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Spiro[2.4]heptan-1-amine hydrochloride](/img/structure/B1449303.png)
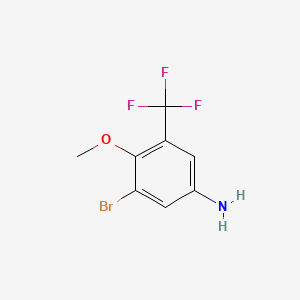
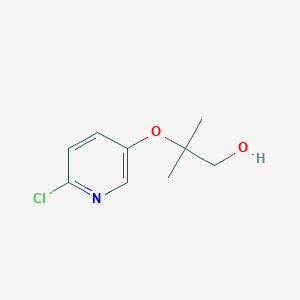
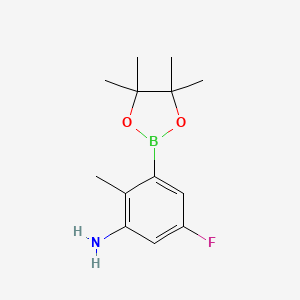


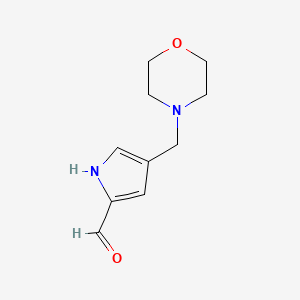
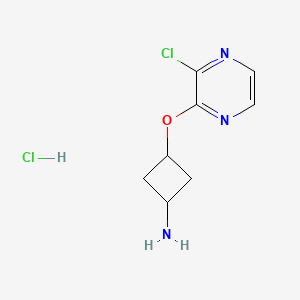
![1-[(3-Bromophenyl)methyl]-4,4-difluoropiperidine](/img/structure/B1449318.png)
![6-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1449321.png)
![tert-Butyl 7-fluoro-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B1449323.png)
